4-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-5,6-dimethylpyrimidine
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Overview
Description
4-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-5,6-dimethylpyrimidine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with a cyclopropylpyrimidine moiety linked to a piperazine ring, which is further connected to a dimethylpyrimidine group. Its unique structure allows it to participate in diverse chemical reactions and exhibit significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-5,6-dimethylpyrimidine typically involves multiple steps:
-
Formation of the Cyclopropylpyrimidine Moiety
- Starting with a suitable pyrimidine derivative, cyclopropyl groups are introduced using cyclopropyl halides under basic conditions.
- Common reagents: Cyclopropyl bromide, sodium hydride (NaH), and dimethylformamide (DMF).
-
Piperazine Ring Formation
- The cyclopropylpyrimidine intermediate is then reacted with piperazine under reflux conditions.
- Common reagents: Piperazine, ethanol, and heat.
-
Dimethylpyrimidine Attachment
- The final step involves the coupling of the piperazine derivative with a dimethylpyrimidine compound.
- Common reagents: Dimethylpyrimidine, coupling agents like N,N’-dicyclohexylcarbodiimide (DCC), and solvents like dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include:
Continuous Flow Chemistry: To improve reaction efficiency and scalability.
Catalysis: Using catalysts to lower reaction temperatures and increase reaction rates.
Purification Techniques: Employing crystallization, distillation, and chromatography to achieve high-purity products.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
- The compound can undergo oxidation reactions, particularly at the piperazine ring.
- Common reagents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
-
Reduction
- Reduction reactions can target the pyrimidine rings.
- Common reagents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
-
Substitution
- Nucleophilic substitution reactions can occur at the pyrimidine rings.
- Common reagents: Halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Leads to the formation of N-oxides or hydroxylated derivatives.
Reduction: Produces reduced pyrimidine derivatives.
Substitution: Results in substituted pyrimidine or piperazine derivatives.
Properties
IUPAC Name |
4-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-5,6-dimethylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6/c1-12-13(2)18-10-21-17(12)23-7-5-22(6-8-23)16-9-15(14-3-4-14)19-11-20-16/h9-11,14H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKKZLRMJOYKTCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1N2CCN(CC2)C3=NC=NC(=C3)C4CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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